[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate
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Overview
Description
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a nitroanilino group, and a methylbenzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-nitroaniline with ethyl 4-methylbenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitroanilino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and cellular processes due to its unique functional groups.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
- [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate
- [4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzoate
Uniqueness: Compared to similar compounds, [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate stands out due to its specific functional groups and their arrangement, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.
Biological Activity
The compound [4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate is a complex organic molecule that possesses multiple functional groups, suggesting potential applications in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, based on existing research findings.
Structural Characteristics
This compound features a unique arrangement of bioactive substructures:
- Cyano Group : Enhances interaction with biological targets.
- Nitroaniline Moiety : Associated with cytotoxic effects against various cancer cell lines.
- Ethoxy and Methyl Benzoate Groups : Contribute to the compound's reactivity and potential therapeutic applications.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The nitroaniline group is particularly noteworthy for its role in inducing apoptosis in cancer cells. For instance, compounds derived from nitroaniline have shown effective inhibition of cell proliferation in breast and lung cancer models.
Antibacterial and Antifungal Activity
Research has demonstrated that derivatives of this compound can possess antibacterial and antifungal properties. For example, the presence of the nitro group has been linked to enhanced activity against Gram-positive bacteria, while the ethoxy group may improve solubility and bioavailability.
The biological activity of this compound likely involves several mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell division and metabolism.
- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), leading to oxidative damage in target cells.
- Interaction with DNA : The structural features suggest potential intercalation or binding to DNA, disrupting replication processes.
Data Representation
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Nitroaniline | Nitro group on aniline | Antibacterial |
Methoxybenzoate derivatives | Ester functional groups | Anticancer |
Cyanoacrylate compounds | Cyano groups | Adhesive properties |
Study 1: Cytotoxicity Assessment
A study conducted on various cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating significant cytotoxicity compared to control groups.
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound displayed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
Future Research Directions
Further studies are warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Potential research avenues include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To explore specific pathways affected by the compound.
- Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced biological activity.
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O6/c1-3-34-24-15-18(6-13-23(24)35-26(31)19-7-4-17(2)5-8-19)14-20(16-27)25(30)28-21-9-11-22(12-10-21)29(32)33/h4-15H,3H2,1-2H3,(H,28,30)/b20-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDNXDRFKXFJJT-XSFVSMFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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